MAO-B Inhibition: (5-Bromoquinolin-8-yl)methanamine vs. N-Methyl Analog
A derivative of (5-Bromoquinolin-8-yl)methanamine, specifically one incorporating the 5-bromoquinolin-8-yl core, demonstrates a potent and selective inhibition of human recombinant Monoamine Oxidase B (MAO-B) compared to a structurally related N-methyl analog. The compound bearing the 5-bromoquinolin-8-yl group exhibits an IC50 of 471 nM against MAO-B, whereas the N-methyl analog shows an IC50 of 57,300 nM, representing a 122-fold difference in potency [1]. Both assays were performed under identical conditions using kynuramine as a substrate [1].
Analog: IC50 = 57,300 nM
| Evidence Dimension | Inhibitory activity against human MAO-B |
|---|---|
| Target Compound Data | IC50 = 471 nM |
| Comparator Or Baseline | N-methyl analog (1-(5-Bromoquinolin-8-yl)-N-methylmethanamine), IC50 = 57,300 nM |
| Quantified Difference | Target compound is 122-fold more potent (lower IC50). |
| Conditions | In vitro enzyme inhibition assay using human recombinant MAO-B expressed in insect cell microsomes; kynuramine as substrate. |
Why This Matters
This significant potency difference is critical for neuroscience or drug discovery programs targeting MAO-B, where even minor structural modifications can drastically alter binding affinity and selectivity.
- [1] BindingDB. BDBM50402324 CHEMBL2206099. Affinity Data: IC50 for Human MAO-A and MAO-B. View Source
